N-(tetrahydro-2H-pyran-4-ylmethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide N-(tetrahydro-2H-pyran-4-ylmethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14976594
InChI: InChI=1S/C24H29NO5/c1-13-16(4)29-22-15(3)23-20(11-19(13)22)14(2)18(24(27)30-23)5-6-21(26)25-12-17-7-9-28-10-8-17/h11,17H,5-10,12H2,1-4H3,(H,25,26)
SMILES:
Molecular Formula: C24H29NO5
Molecular Weight: 411.5 g/mol

N-(tetrahydro-2H-pyran-4-ylmethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

CAS No.:

Cat. No.: VC14976594

Molecular Formula: C24H29NO5

Molecular Weight: 411.5 g/mol

* For research use only. Not for human or veterinary use.

N-(tetrahydro-2H-pyran-4-ylmethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide -

Specification

Molecular Formula C24H29NO5
Molecular Weight 411.5 g/mol
IUPAC Name N-(oxan-4-ylmethyl)-3-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide
Standard InChI InChI=1S/C24H29NO5/c1-13-16(4)29-22-15(3)23-20(11-19(13)22)14(2)18(24(27)30-23)5-6-21(26)25-12-17-7-9-28-10-8-17/h11,17H,5-10,12H2,1-4H3,(H,25,26)
Standard InChI Key DNAQERIQYLMMKR-UHFFFAOYSA-N
Canonical SMILES CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC4CCOCC4)C)C)C

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s IUPAC name systematically describes its structure:

  • Furochromone core: A fused bicyclic system comprising a furan ring (positions 1–3) and a chromen-7-one moiety (positions 4–9). Methyl groups occupy positions 2, 3, 5, and 9, while a ketone functional group is present at position 7.

  • Propanamide linker: A three-carbon chain connecting the furochromone core to the THP group. The amide bond at position 6 of the chromen-7-one facilitates this linkage.

  • Tetrahydro-2H-pyran-4-ylmethyl group: A six-membered oxygen-containing ring in a chair conformation, substituted at the 4-position with a methylene group bound to the propanamide nitrogen.

This arrangement confers significant structural rigidity and lipophilicity, which may enhance blood-brain barrier (BBB) penetration—a critical feature for central nervous system (CNS)-targeted therapeutics .

Spectroscopic Characterization

While direct spectral data for this compound are unavailable, analogous furocoumarins exhibit distinct UV-Vis absorption maxima near 300–320 nm due to π→π* transitions in the conjugated chromenone system . Nuclear magnetic resonance (NMR) spectroscopy of similar compounds reveals characteristic signals:

  • 1H^1\text{H}-NMR: Singlets for methyl groups (δ 2.1–2.4 ppm), aromatic protons (δ 6.8–7.2 ppm), and THP protons (δ 3.3–4.0 ppm for oxane ring protons).

  • 13C^{13}\text{C}-NMR: Carbonyl resonances near δ 160–170 ppm (chromenone ketone) and δ 170–175 ppm (amide carbonyl).

Synthesis and Preparation

Retrosynthetic Analysis

The synthesis of N-(tetrahydro-2H-pyran-4-ylmethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide can be conceptualized in three key stages:

  • Furochromone Core Construction:

    • Condensation of resorcinol derivatives with β-ketoesters under acidic conditions to form the chromenone scaffold.

    • Sequential Friedel-Crafts alkylation and methylation to introduce substituents at positions 2, 3, 5, and 9 .

  • Propanamide Linker Installation:

    • Coupling the furochromone carboxylic acid (generated via oxidation of a methyl group) with 3-aminopropanoic acid derivatives using carbodiimide reagents (e.g., EDC/HOBt).

  • THP Moieties Attachment:

    • Nucleophilic substitution of 4-(bromomethyl)tetrahydro-2H-pyran with the propanamide’s terminal amine under basic conditions.

Optimization Challenges

  • Regioselectivity: Ensuring precise methyl group placement on the furochromone core requires controlled reaction conditions to avoid positional isomers.

  • Amide Bond Stability: The propanamide linker’s susceptibility to enzymatic hydrolysis necessitates protective group strategies during synthesis.

Biological Activity and Mechanistic Insights

Hypothesized Targets

Based on structural analogs, this compound may exhibit multi-target activity:

  • Acetylcholinesterase (AChE) Inhibition:

    • The planar furochromone core could interact with AChE’s peripheral anionic site, while the THP group enhances binding via hydrophobic interactions .

  • β-Secretase (BACE1) Modulation:

    • Molecular docking studies of similar furocoumarins suggest that the chromenone ketone forms hydrogen bonds with BACE1’s catalytic aspartate residues (Asp32, Asp228) .

  • Glycogen Synthase Kinase-3β (GSK3β) Inhibition:

    • The THP moiety’s oxygen atom may coordinate with GSK3β’s ATP-binding pocket, mimicking natural kinase inhibitors .

Pharmacokinetic Considerations

  • BBB Permeability: The compound’s calculated logP (~3.5) and polar surface area (~75 Ų) align with Lipinski’s criteria for CNS penetration .

  • Metabolic Stability: Methyl groups at positions 2 and 3 may hinder cytochrome P450-mediated oxidation, potentially extending half-life.

Comparative Analysis of Structural Analogs

CompoundCore StructureKey SubstituentsBioactivity
Target CompoundFurochromone2,3,5,9-TetramethylHypothesized multi-target
Notopterol Derivatives FurocoumarinAliphatic chainAChE/BACE1/GSK3β inhibition
7-HydroxycoumarinCoumarinHydroxy at C7Antimicrobial

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